3-(2-Bromovinyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN |
|---|---|
Molecular Weight |
184.03 g/mol |
IUPAC Name |
3-(2-bromoethenyl)pyridine |
InChI |
InChI=1S/C7H6BrN/c8-4-3-7-2-1-5-9-6-7/h1-6H |
InChI Key |
LUVYLLVAFIGFFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C=CBr |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Bromovinyl Pyridine
Direct Synthesis Approaches to 3-(2-Bromovinyl)pyridine Isomers
Direct approaches focus on the formation of the C-Br and C=C bonds of the vinyl group on a pre-existing pyridine (B92270) ring. These methods are often concerned with controlling the stereochemistry of the resulting double bond.
Debromination-Decarboxylation Pathways for (Z)-3-(2-Bromovinyl)pyridine
The synthesis of vinyl bromides from carboxylic acid precursors is a well-established transformation. One common method involves the Hunsdiecker reaction or its variants, where a silver salt of a carboxylic acid is treated with bromine. A related pathway involves the debromination-decarboxylation of an α,β-dibromo carboxylic acid. This reaction typically proceeds via an anti-periplanar elimination mechanism, which allows for stereospecific control over the resulting alkene. For the synthesis of (Z)-3-(2-Bromovinyl)pyridine, a key intermediate would be 2,3-dibromo-3-(pyridin-3-yl)propanoic acid. The stereochemistry of this precursor would be crucial in determining the final geometry of the vinyl bromide product upon elimination.
Stereoselective Formation of (E/Z)-3-(2-Bromovinyl)pyridine Analogues
Achieving stereoselectivity in the formation of (E) and (Z) isomers of vinyl compounds is a significant challenge in organic synthesis. Several strategies have been developed to control the geometry of the double bond. For instance, the stereoselective synthesis of (Z)- and (E)-N-vinylated pyrazoles has been achieved by the addition of pyrazoles to alkynes, where the stereochemical outcome is controlled by reaction time and the amount of base used. nih.gov
Another powerful technique is the copper-catalyzed cross-coupling of vinyl iodides with formamide (B127407), followed by dehydration. nsf.gov This method has been shown to proceed with high fidelity, minimizing isomerization and preserving the stereochemistry of the starting vinyl iodide. nsf.gov This suggests that a stereoselective synthesis of (E)- or (Z)-3-(2-iodovinyl)pyridine, followed by a similar coupling and transformation sequence, could provide access to the corresponding bromovinyl analogues. The choice of catalyst and reaction conditions is paramount in minimizing the isomerization of the vinyl formamide intermediate, thus ensuring the stereochemical integrity of the final isocyanoalkene product. nsf.gov
Indirect Synthetic Strategies Incorporating the this compound Moiety
Indirect strategies involve the construction of the pyridine ring itself from acyclic precursors, where one of the starting materials already contains the bromovinyl group or a functional group that can be readily converted to it.
Alkylation and Arylation Reactions to Construct Bromovinyl Pyridine Scaffolds
The functionalization of pyridine rings through alkylation and arylation presents a versatile method for constructing complex scaffolds. However, regioselectivity can be a significant challenge. chemistryviews.org Direct Friedel-Crafts type alkylations are generally ineffective on the electron-deficient pyridine ring unless it contains strong electron-donating substituents. youtube.com
Modern methods have overcome many of these limitations. For instance, Rh(I)-catalyzed direct arylation of pyridines and quinolines provides a route to functionalize the ortho position (C2). escholarship.org This approach avoids the need for stoichiometric preparation of organometallic pyridine reagents. escholarship.org For selective C4-alkylation, a common strategy involves blocking the C2 positions with a substituent on the pyridine nitrogen, which is later removed. chemistryviews.org A more practical method developed by Baran and colleagues uses a blocking group derived from inexpensive maleic acid, allowing for the regioselective C4-alkylation of pyridines under acid-free Minisci conditions. chemistryviews.org These methods could be adapted to introduce a bromovinyl-containing substituent onto a pyridine ring, thereby constructing the desired scaffold.
Multicomponent Reactions for the Generation of Pyridine Derivatives
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering high atom economy and a reduction in waste. researchgate.netsamipubco.com MCRs are widely used for the synthesis of highly substituted pyridine derivatives. researchgate.net
A common approach is the one-pot, four-component reaction involving a ketone, an aldehyde, a cyano-active compound, and an ammonium (B1175870) salt, often facilitated by microwave irradiation to reduce reaction times and improve yields. acs.orgnih.gov This strategy allows for the rapid assembly of the pyridine core. By choosing a starting ketone or aldehyde that already possesses a bromovinyl moiety (or a precursor), this methodology can be used to generate the this compound scaffold embedded within a more complex, substituted pyridine ring. The use of environmentally benign solvents and catalysts further enhances the appeal of these methods. samipubco.comacs.org
The table below summarizes findings from a study on the synthesis of various pyridine derivatives using a one-pot, four-component reaction, illustrating the typical yields and conditions.
| Product Compound | Reactants | Conditions | Yield (%) |
| 5b | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, 4-methoxyacetophenone, ammonium acetate | Microwave irradiation in ethanol | Not specified |
| 5c | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, 4-methylacetophenone, ammonium acetate | Microwave irradiation in ethanol | Not specified |
| 5e | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, 4-chloroacetophenone, ammonium acetate | Microwave irradiation in ethanol | Not specified |
| 5h | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, 1-acetylnaphthalene, ammonium acetate | Microwave irradiation in ethanol | Not specified |
This table is based on data for analogous pyridine derivatives synthesized via multicomponent reactions. acs.orgnih.gov
Methodological Advancements in Chemo- and Regioselective Control during Synthesis
Recent advancements in synthetic methodology have provided chemists with greater control over the chemo-, regio-, and stereoselectivity of reactions involving pyridine scaffolds.
Regioselectivity: As discussed, direct functionalization of the pyridine ring often leads to mixtures of isomers. The development of reactions utilizing removable blocking groups at the nitrogen atom has enabled the highly regioselective synthesis of C4-alkylated pyridines. chemistryviews.org Similarly, specific catalytic systems, such as those based on Rh(I), have been shown to selectively target the C2 position for arylation. escholarship.org
Chemoselectivity: Multicomponent reactions are a prime example of achieving high chemoselectivity. acs.org These reactions are designed so that multiple bond-forming events occur in a specific sequence in a single pot, leading to the desired complex pyridine structure while avoiding the formation of numerous side products. acs.orgnih.gov The choice of catalyst and reaction conditions is critical to orchestrating this cascade.
Stereoselectivity: Control over the E/Z geometry of the bromovinyl group is a key challenge. Asymmetric dearomatization of pyridine derivatives represents a sophisticated strategy for achieving stereocontrol. nih.gov For instance, the asymmetric addition of alkynyl nucleophiles to N-alkylpyridinium electrophiles can yield dihydropyridine (B1217469) products with complete regiochemical and stereochemical control. nih.gov While not a direct synthesis of this compound, these principles of asymmetric catalysis and substrate control are at the forefront of modern synthetic chemistry and can be adapted to control the stereochemistry of substituents on the pyridine ring and its derivatives.
Derivatives and Advanced Molecular Architectures Based on 3 2 Bromovinyl Pyridine
Synthesis of Pyridine-Fused Heterocyclic Systems
The strategic placement of reactive sites on the 3-(2-bromovinyl)pyridine scaffold suggests its utility as a precursor for various fused heterocyclic systems. While direct, documented synthetic routes starting specifically from this compound for all the below systems are not extensively reported in readily available literature, the general synthetic strategies for these scaffolds often involve intermediates that could potentially be derived from or are analogous to it.
Imidazo[1,2-a]pyridine Scaffolds from this compound Intermediates
Imidazo[1,2-a]pyridines are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous clinically used drugs. researchgate.netmdpi.comrsc.org The synthesis of this scaffold is a significant area of research. researchgate.netrsc.org Common synthetic strategies typically involve the condensation of 2-aminopyridines with α-halocarbonyl compounds, aldehydes, or ketones. organic-chemistry.orgnih.gov
While direct synthesis from this compound is not a standard named reaction, its transformation into a suitable intermediate could provide a pathway. For instance, oxidation of the vinyl group could yield an α-bromoketone derivative, which could then react with a 2-aminopyridine. Transition metal-catalyzed reactions, multicomponent reactions, and various cyclization strategies are prominent in forming the imidazo[1,2-a]pyridine core. researchgate.netmdpi.com Copper-catalyzed aerobic oxidative coupling and annulation reactions have been developed as efficient methods for constructing this heterocyclic system from various precursors. researchgate.netorganic-chemistry.org
Table 1: Selected Modern Synthetic Approaches to Imidazo[1,2-a]pyridines
| Method | Precursors | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Condensation | 2-Aminopyridines and α-Halogenocarbonyls | Base, often in ethanol | Classic and widely used method. nih.gov |
| Copper-Catalyzed Aerobic Oxidation | 2-Aminopyridines and Ketones/Unsaturated Ketones | CuI / Air | Compatible with a broad range of functional groups. organic-chemistry.org |
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | Aldehyde, Isocyanide, 2-Aminopyridine | Scandium(III) triflate (Sc(OTf)₃) | A multicomponent reaction providing 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.com |
| Catalyst-Free Cascade Process | 2-Aminopyridine and 1,1-dibromo-2-phenylethene | None | Efficient protocol yielding 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org |
Pyrido[2,3-d]pyrimidine Derivatives and Related Systems
The pyrido[2,3-d]pyrimidine nucleus is another crucial pharmacophore found in a variety of biologically active compounds, including inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 4 (CDK4). jocpr.com Synthetic strategies for this system are well-established and generally involve building the pyridine (B92270) ring onto a pre-existing pyrimidine, or vice versa. researchgate.netnih.govmdpi.com
Common approaches start from 4-aminopyrimidine derivatives, which are then cyclized by adding a three-carbon or two-carbon unit. jocpr.com For example, the reaction of 6-aminouracils with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can yield the fused pyridine ring. jocpr.comresearchgate.net A potential, though indirect, route from this compound could involve its conversion to a 1,3-dicarbonyl equivalent or another suitable three-carbon synthon before reaction with a 6-aminopyrimidine.
Thieno[3,2-b]pyridine and Other Bridged Ring Architectures
Thieno[3,2-b]pyridine derivatives have garnered interest for their potential as antitumor and antiangiogenic agents. mdpi.com The synthesis of this scaffold often relies on building the thiophene ring onto a pyridine precursor or constructing the pyridine ring adjacent to a thiophene. A common strategy involves the use of substituted 3-aminothiophenes which undergo cyclization to form the fused pyridine ring. researchgate.net
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to functionalize a pre-formed thieno[3,2-b]pyridine core. For instance, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate serves as a precursor that can be coupled with various (hetero)aryl boronic acids to generate a library of derivatives. mdpi.com This highlights a potential application for the bromovinyl group in this compound, where it could participate in similar cross-coupling reactions before a subsequent cyclization step to form a bridged ring system.
Benzonih.govresearchgate.netimidazo[1,2-a]pyridines and Isoquinolines
The synthesis of complex fused systems like benzo mdpi.comorganic-chemistry.orgimidazo[2,1-a]isoquinolines often involves multi-step or one-pot tandem reactions. nih.gov One-pot protocols have been developed using commercially available starting materials like o-phenylenediamines and o-cyanobenzaldehydes to build these intricate scaffolds. rsc.org While a direct synthetic connection to this compound is not apparent, the vinyl group could potentially be elaborated into a more complex substituent that could participate in the cyclization reactions needed to form such polycyclic systems.
Functionalization of the Vinyl and Pyridine Moieties for Diverse Architectures
The chemical reactivity of this compound is defined by its two key functional components: the pyridine ring and the bromovinyl group. Each site offers distinct opportunities for functionalization to create diverse molecular architectures.
The pyridine ring is an electron-poor heterocycle, which makes it susceptible to nucleophilic attack, particularly after activation (e.g., N-oxidation or quaternization). rsc.org Direct C-H functionalization of pyridines is a growing field of sustainable chemistry, aiming to avoid the pre-functionalization steps typically required. rsc.org Minisci-type reactions, for example, allow for the introduction of carbon-centered radicals. nih.gov
The bromovinyl moiety is a versatile functional group for C-C bond formation. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the vinylic position. The stereochemistry of the double bond can often be retained during these transformations, providing control over the final product's geometry. Furthermore, the bromine atom can be replaced by various nucleophiles through nucleophilic vinylic substitution reactions, although this typically requires harsher conditions than allylic or aromatic substitutions.
Development of Complex Steroidal Pyridine Derivatives
A powerful application demonstrating the synthetic utility of β-bromovinyl aldehyde functionalities is in the construction of pyridine rings fused to complex molecular scaffolds, such as steroids. nih.govresearchgate.net This approach highlights the potential of vinyl bromide moieties, like the one in this compound, to act as electrophilic partners in annulation reactions.
In a notable example, steroidal β-bromovinyl aldehydes, prepared from ketosteroids via the Vilsmeier reagent, serve as key precursors for synthesizing A-ring or D-ring fused pyridosteroids. nih.govresearchgate.net A palladium-catalyzed, multi-component iminoannulation reaction has been developed for this purpose. The reaction involves the steroidal β-bromovinyl aldehyde, a primary amine (like benzylamine), and an alkyne. researchgate.net
The proposed mechanism involves several key steps:
Oxidative addition of the vinyl bromide to a Pd(0) catalyst.
Condensation of the aldehyde with the primary amine to form an imine.
Insertion of the alkyne into the organopalladium complex.
Reductive elimination to form the dihydropyridine (B1217469) ring and regenerate the Pd(0) catalyst.
Subsequent oxidation (aromatization) to yield the final pyridine-fused steroid. researchgate.net
This methodology allows for the creation of 5,6-disubstituted pyridosteroids with high regioselectivity and in good yields, often accelerated by microwave irradiation. researchgate.net This powerful synthetic strategy underscores the value of the bromovinyl group as a linchpin for constructing complex heterocyclic systems on pre-existing molecular frameworks.
Table 2: Palladium-Catalyzed Synthesis of Steroidal Pyridines
| Steroid Precursor | Reactants | Catalyst System | Conditions | Product Type |
|---|---|---|---|---|
| D-Ring β-bromovinyl aldehyde | Substituted alkynes, Benzylamine | Pd(OAc)₂, PPh₃, Na₂CO₃ | Microwave, 140°C | D-Ring fused substituted pyridines researchgate.net |
Catalytic Applications in 3 2 Bromovinyl Pyridine Chemistry
Utilization of 3-(2-Bromovinyl)pyridine as a Substrate in Catalytic Cycles
This compound serves as an important substrate in numerous palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org The reactivity of the molecule is primarily centered on the carbon-bromine bond of the vinyl group, which can readily undergo oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. wikipedia.orgwikipedia.org
Heck Reaction: In the Heck reaction, this compound can couple with various alkenes. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield a substituted diene or styrene (B11656) derivative, regenerating the catalyst. wikipedia.org This reaction provides a direct method for extending the carbon framework of the vinylpyridine.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction enables the coupling of this compound with organoboron compounds, such as boronic acids or esters. nih.govresearchgate.netorganic-chemistry.org This reaction is highly valued for its tolerance of a wide range of functional groups and generally mild conditions. organic-chemistry.org The catalytic cycle typically involves a Pd(0) catalyst, a base to activate the boronic acid, and results in the formation of a new carbon-carbon bond, replacing the bromine atom with the organic group from the boron reagent. organic-chemistry.org This is a powerful tool for synthesizing complex aryl- or vinyl-substituted pyridines.
Sonogashira Coupling: For the synthesis of pyridyl-substituted alkynes, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.org This reaction couples this compound with terminal alkynes, typically using a dual catalyst system of palladium and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov The reaction is highly efficient for creating sp²-sp carbon-carbon bonds. nih.gov
Other Cross-Coupling Reactions:
Stille Coupling: This reaction would involve coupling with an organostannane reagent, such as (E)-3-(2-(tributylstannyl)vinyl)pyridine, which can be prepared from the corresponding bromopyridine. This method is known for its ability to proceed under neutral and mild conditions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds. This compound can be coupled with primary or secondary amines to synthesize the corresponding vinyl enamines, which are valuable synthetic intermediates. nih.gov
The following table summarizes the key components for these catalytic cross-coupling reactions where this compound would act as the electrophilic substrate.
| Reaction Name | Catalyst/Precatalyst | Nucleophilic Partner | Base | Typical Solvents |
|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Alkene | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Organoboronic Acid/Ester | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, Water |
| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Terminal Alkyne | Et₃N, Piperidine | THF, DMF, Toluene |
| Stille Coupling | Pd(PPh₃)₄, Pd₂dba₃ | Organostannane | Not always required | THF, Toluene, DMF |
| Buchwald-Hartwig Amination | Pd(OAc)₂/Ligand, Pd-precatalysts | Amine (Primary or Secondary) | NaOtBu, K₃PO₄, LiHMDS | Toluene, Dioxane |
Metal-Free Catalysis and Organocatalytic Transformations
In recent years, a significant shift towards more sustainable chemical synthesis has spurred the development of metal-free and organocatalytic methods. These approaches offer alternatives to traditional transition-metal catalysis, often providing complementary reactivity and selectivity. nih.gov
Metal-Free Couplings: The vinyl bromide moiety of this compound can participate in metal-free C-C and C-S bond-forming reactions. For instance, photochemical methods can be employed to generate vinyl radicals from vinyl bromides, which can then couple with various partners. nih.govacs.org One such strategy involves a photoinduced electron transfer (PET) process where a thiolate anion forms a halogen-bonding complex with the vinyl bromide. nih.gov Subsequent irradiation can generate a vinyl radical and a sulfur-centered radical, which then combine to form a vinyl sulfide (B99878) without the need for a metal catalyst. nih.gov Similarly, transition-metal-free coupling of vinyl bromides with 2-azaallyl anions has been demonstrated to produce allylic amines in high yields. nih.gov
Organocatalytic Functionalization: The pyridine (B92270) ring of the molecule is a target for organocatalytic functionalization. Photochemical organocatalytic methods have been developed for the functionalization of pyridines via the formation of pyridinyl radicals. nih.govnih.govresearchgate.net In a typical process, a Brønsted acid protonates the pyridine, which is then reduced via single-electron transfer (SET) from an excited organocatalyst to form a pyridinyl radical. nih.govnih.gov This radical can then couple with other radical species, enabling, for example, the C4-allylation of the pyridine ring. nih.gov A single organocatalyst, such as a dithiophosphoric acid, can serve multiple roles: as the Brønsted acid, the SET reductant, and a hydrogen atom abstractor to generate the coupling partner. nih.govnih.gov This offers a distinct regioselectivity compared to classical Minisci-type reactions. nih.gov
| Transformation Type | General Method | Activating Agent | Potential Product from this compound |
|---|---|---|---|
| C(sp²)-S Coupling | Photochemical Halogen-Bonding Assisted | Visible Light, Base | 3-(2-(Thio)vinyl)pyridine |
| C(sp²)-C(sp³) Coupling | Base-mediated azaallyl coupling | Strong Base (e.g., NaN(SiMe₃)₂) | Substituted allylic amine |
| Pyridine C-H Functionalization | Photochemical Organocatalysis | Organocatalyst (e.g., Dithiophosphoric acid), Light | C4-functionalized this compound |
Design Principles for Pyridine-Based Ligands and Catalysts in Organic Transformations
The pyridine motif is a cornerstone in the design of ligands and catalysts for organic synthesis due to its unique electronic and steric properties. The nitrogen atom's Lewis basicity allows it to coordinate strongly with a vast array of transition metals, forming stable metal complexes that are central to catalysis.
Key design principles for pyridine-based ligands include:
Chelation and Pincer Effects: Pyridine rings are often incorporated into multidentate ligands to take advantage of the chelate effect, which enhances the stability of the metal-ligand complex. Bidentate ligands like 2,2'-bipyridine (B1663995) and tridentate pincer ligands are common designs that offer well-defined coordination spheres around the metal center. This structural rigidity can impart high levels of control over the reactivity and selectivity of the catalyst.
Steric Tuning: The steric environment around the metal center can be precisely controlled by introducing substituents at positions ortho to the pyridine nitrogen. Bulky groups can create a specific pocket around the active site, influencing substrate approach and favoring certain stereochemical outcomes in asymmetric catalysis.
Electronic Modification: The electronic properties of the pyridine ring can be modulated by introducing electron-donating or electron-withdrawing groups. This tuning affects the electron density at the coordinated metal center, which in turn influences its catalytic activity, for example, by modifying the rates of oxidative addition or reductive elimination in a cross-coupling cycle.
Chirality: Chiral pyridine-based ligands are extensively used in asymmetric catalysis. Chirality can be introduced through a chiral backbone connecting two or more pyridine units, or by incorporating chiral substituents on the pyridine ring itself. These ligands create a chiral environment around the metal, enabling the enantioselective synthesis of complex molecules.
These design principles have been successfully applied to a wide range of organic transformations, including hydrogenation, hydroformylation, polymerization, and various cross-coupling reactions. The modular nature of pyridine synthesis allows for the rational design and facile assembly of diverse ligand libraries for catalyst screening and optimization.
Computational and Mechanistic Investigations of 3 2 Bromovinyl Pyridine Reactions
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for investigating the intricate details of reaction mechanisms. nih.gov For reactions involving 3-(2-bromovinyl)pyridine, such as the palladium-catalyzed Heck vinylation, DFT calculations can be employed to map out the entire potential energy surface of the catalytic cycle. This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products.
The Heck reaction mechanism, for instance, is generally understood to proceed through a sequence of elementary steps: oxidative addition, migratory insertion, and β-hydride elimination, followed by reductive elimination to regenerate the catalyst. libretexts.org Computational studies on analogous vinyl halides and pyridine (B92270) derivatives provide a framework for understanding the specific case of this compound.
Illustrative Heck Reaction Catalytic Cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. DFT calculations can determine the activation barrier for this step and characterize the resulting Pd(II) intermediate.
Olefin Coordination and Insertion: An incoming alkene coordinates to the palladium center, followed by migratory insertion into the Pd-C bond. Calculations can reveal the preferred coordination mode and the energy profile of the insertion step.
β-Hydride Elimination: This step forms the C-C bond of the product and generates a palladium-hydride species. The regioselectivity of this step is often crucial and can be predicted by comparing the activation energies of competing pathways.
Reductive Elimination: The base-assisted removal of HBr from the palladium complex regenerates the Pd(0) catalyst, allowing the cycle to continue.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Pd(0) + this compound + Ethylene (B1197577) | 0.0 |
| TSOA | Transition State for Oxidative Addition | +15.2 |
| IntOA | Oxidative Addition Intermediate | -5.8 |
| TSMI | Transition State for Migratory Insertion | +18.5 |
| IntMI | Migratory Insertion Intermediate | -10.1 |
| TSβH | Transition State for β-Hydride Elimination | +21.3 |
| Products | Pd(0) + Product + HBr | -25.0 |
This table is illustrative and based on typical values for Heck reactions.
Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity
Computational models are powerful in predicting the outcome of chemical reactions where multiple isomers can be formed. For this compound, key aspects of reactivity include the site of initial catalyst coordination (e.g., to the nitrogen atom or the vinyl bromide moiety) and the regioselectivity and stereoselectivity of subsequent bond-forming steps.
Reactivity: Frontier Molecular Orbital (FMO) theory, often employed in conjunction with DFT, can predict the reactivity of this compound. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's nucleophilic and electrophilic sites, respectively.
Regioselectivity: In cross-coupling reactions, such as the Heck reaction, the incoming nucleophile can add to either the α- or β-carbon of the vinyl group. DFT calculations can predict the regioselectivity by comparing the activation energies of the transition states leading to the different regioisomers. The pathway with the lower activation energy will be the favored one.
Stereoselectivity: The geometry of the double bond in the product of a vinylation reaction can be either E or Z. The stereochemical outcome is often determined during the migratory insertion and subsequent elimination steps. Theoretical calculations can model the transition states for the formation of both stereoisomers and predict the dominant product based on their relative energies. masterorganicchemistry.com
Below is an illustrative table comparing the calculated activation energies for the formation of different regioisomers and stereoisomers in a hypothetical reaction.
| Parameter | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Regioselectivity | α-Addition | 25.8 | β-Addition favored |
| β-Addition | 21.3 | ||
| Stereoselectivity | Formation of E-isomer | 21.3 | E-isomer favored |
| Formation of Z-isomer | 24.1 |
This table is illustrative and demonstrates how computational data can be used to predict reaction outcomes.
Advanced Spectroscopic Probes for Intermediates and Reaction Pathways
While computational methods provide a theoretical framework, advanced spectroscopic techniques offer direct experimental evidence for the existence of transient intermediates and help to map out reaction pathways. For palladium-catalyzed reactions involving this compound, techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry are particularly valuable.
In situ NMR Spectroscopy: This technique allows for the real-time monitoring of a chemical reaction. By acquiring NMR spectra at various time points, it is possible to identify and quantify reactants, products, and, in favorable cases, catalytic intermediates. For instance, the formation of a Pd(II)-pyridyl complex after oxidative addition would lead to characteristic shifts in the 1H and 13C NMR spectra of the pyridine ring.
In situ IR Spectroscopy: Infrared spectroscopy is highly sensitive to changes in bond vibrations. The coordination of the vinyl group to the palladium center and the formation of new C-C bonds can be monitored by observing changes in the C=C and C-H vibrational frequencies.
Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to intercept and characterize charged intermediates in the catalytic cycle. This can provide direct evidence for the formation of key species like the oxidative addition product or subsequent intermediates.
An illustrative table of expected spectroscopic signatures for key intermediates in a palladium-catalyzed reaction of this compound is provided below.
| Intermediate | Spectroscopic Technique | Expected Observation |
|---|---|---|
| Pd(0)-Olefin Complex | 13C NMR | Upfield shift of vinyl carbon signals upon coordination. |
| Oxidative Addition Product (Pd-II) | 1H NMR | Significant downfield shift of protons on the pyridine ring and vinyl group. |
| Migratory Insertion Product | In situ IR | Disappearance of the coordinated C=C stretch and appearance of new C-C stretching vibrations. |
| Pd-Hydride Species | 1H NMR | Characteristic upfield signal for the hydride proton. |
This table is illustrative and based on general principles of organometallic spectroscopy.
Strategic Research Directions and Future Perspectives
Retrosynthetic Analysis in the Design of Novel 3-(2-Bromovinyl)pyridine-Derived Targets
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This approach is particularly valuable in designing synthetic routes to novel and complex molecules derived from this compound. By identifying key bond disconnections, chemists can strategically plan the assembly of intricate molecular frameworks. nih.gov
A plausible retrosynthetic analysis for a hypothetical complex target molecule incorporating the this compound scaffold could begin by disconnecting the molecule at key functional groups appended to the pyridine (B92270) ring or the vinyl moiety. For instance, a carbon-carbon bond formed via a cross-coupling reaction involving the vinyl bromide could be a strategic disconnection point. This would lead back to this compound and a suitable coupling partner, such as a boronic acid or an organozinc reagent.
Further disconnection of the this compound itself would logically involve the carbon-carbon double bond. A Wittig-type reaction or a Horner-Wadsworth-Emmons olefination are common methods for the formation of vinyl groups. This would lead to 3-pyridinecarboxaldehyde (B140518) and a suitable phosphorus ylide or phosphonate (B1237965) ester. Alternatively, a Heck reaction could be envisioned, disconnecting to 3-bromopyridine (B30812) and an ethylene (B1197577) equivalent. wikipedia.org The synthesis of the pyridine ring itself can be approached through various established methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia. advancechemjournal.com
The following table illustrates potential retrosynthetic disconnections for a generic target derived from this compound:
| Target Moiety | Key Disconnection | Precursor Structures | Potential Forward Reaction |
|---|---|---|---|
| Substituted vinyl group | C-C bond | This compound, Organometallic reagent | Suzuki, Stille, or Negishi coupling |
| Vinyl bromide | C=C bond | 3-Pyridinecarboxaldehyde, Bromomethylphosphonium salt | Wittig reaction |
| 3-Substituted pyridine | C-C bond | 3-Bromopyridine, Vinylating agent | Heck coupling |
| Pyridine ring | Multiple C-N and C-C bonds | Aldehyde, β-Ketoester, Ammonia | Hantzsch pyridine synthesis |
Integration into Medicinal Chemistry Lead Compound Development and Optimization (excluding specific biological activities)
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. lifechemicals.com Its ability to engage in hydrogen bonding and its favorable physicochemical properties make it a valuable component in the design of new therapeutic agents. nih.gov this compound serves as a versatile building block for the synthesis of novel compounds for lead discovery and optimization programs. lifechemicals.compatsnap.comscience.gov
In the context of lead optimization, the this compound moiety offers several avenues for structural modification to enhance a compound's "drug-like" properties. The vinyl bromide group is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov This enables a systematic exploration of the structure-activity relationship (SAR) by modifying the steric and electronic properties of this part of the molecule.
For instance, replacing the bromine atom with different aryl, heteroaryl, or alkyl groups can significantly impact a molecule's lipophilicity, solubility, and metabolic stability. The pyridine nitrogen can be protonated at physiological pH, which can influence a compound's absorption and distribution. Furthermore, the pyridine ring itself can be substituted at various positions to fine-tune its properties.
The following table outlines how the this compound scaffold can be utilized in lead optimization:
| Structural Modification | Synthetic Approach | Potential Impact on Physicochemical Properties |
|---|---|---|
| Modification of the vinyl group | Suzuki, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reactions | Modulation of lipophilicity, introduction of new hydrogen bond donors/acceptors, alteration of molecular shape |
| Modification of the pyridine ring | Electrophilic or nucleophilic aromatic substitution | Alteration of pKa, modulation of solubility, introduction of metabolic blockers |
| Quaternization of the pyridine nitrogen | Alkylation with alkyl halides | Increased polarity and water solubility |
Advancements in Continuous Flow Synthesis and Sustainable Methodologies
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. organic-chemistry.orgnih.gov The application of flow chemistry to the synthesis of this compound and its derivatives presents a significant opportunity for developing more sustainable and environmentally friendly manufacturing processes. benthamscience.comnih.govnih.govacs.org
The synthesis of pyridines often involves exothermic reactions or the use of hazardous reagents, which can be better controlled in a continuous flow reactor. organic-chemistry.org For example, the Hantzsch pyridine synthesis can be adapted to a flow process, allowing for precise control over reaction temperature and residence time, leading to higher yields and improved safety. organic-chemistry.org Similarly, the bromination and subsequent vinylation steps to form this compound could be performed in a continuous flow setup, minimizing the handling of elemental bromine and other reactive intermediates.
Furthermore, continuous flow systems can be readily integrated with in-line purification and analysis techniques, enabling a streamlined and automated synthesis. The use of immobilized reagents and catalysts in packed-bed reactors can facilitate product purification and catalyst recycling, further enhancing the sustainability of the process. researchgate.net
Potential applications of continuous flow synthesis for this compound are summarized below:
| Synthetic Step | Potential Flow Chemistry Approach | Advantages |
|---|---|---|
| Pyridine ring formation | Continuous flow Hantzsch synthesis | Improved heat transfer, enhanced safety, higher yields |
| Bromination of pyridine | Gas-liquid flow reactor with in-line quenching | Precise control of stoichiometry, reduced side reactions |
| Vinylation reaction | Packed-bed reactor with an immobilized catalyst | Catalyst recycling, simplified product purification |
| Cross-coupling reactions | Heated microreactor with in-line separation | Rapid reaction optimization, efficient screening of coupling partners |
Exploration of Unprecedented Reaction Pathways and Synthetic Applications
The unique electronic properties of the pyridine ring and the reactivity of the vinyl bromide moiety in this compound open up possibilities for exploring novel and unprecedented reaction pathways. While palladium-catalyzed cross-coupling reactions are well-established for this type of substrate, there is significant potential for discovering new transformations. nih.govresearchgate.netrsc.org
For example, the vinylpyridine scaffold could participate in various cycloaddition reactions. While 3-vinylpyridines have been shown to be poor substrates in some thermal [2+2] photocycloadditions, the use of Lewis acid promoters has been demonstrated to facilitate Diels-Alder reactions with other vinylazaarenes. nih.govnih.govrsc.org This suggests that under the right conditions, this compound could act as a dienophile or a diene in [4+2] cycloadditions, providing access to novel polycyclic and heterocyclic systems. mdpi.com
Furthermore, the development of novel catalytic systems could unlock new modes of reactivity. For instance, photoredox catalysis could enable radical-based transformations at the vinyl group or the pyridine ring, leading to the formation of previously inaccessible molecular architectures. The exploration of tandem reactions, where multiple bond-forming events occur in a single pot, could also lead to the efficient construction of complex molecules from this compound.
The following table highlights potential areas for the exploration of novel reactivity:
| Reaction Type | Potential Application to this compound | Potential Products |
|---|---|---|
| Diels-Alder Cycloaddition | As a dienophile with electron-rich dienes | Substituted tetrahydroquinolines |
| [2+2] Photocycloaddition | With alkenes under photoredox catalysis | Functionalized cyclobutanes |
| Radical Cascade Reactions | Initiated by radical addition to the vinyl group | Complex polycyclic structures |
| Tandem Cross-Coupling/Cyclization | One-pot synthesis involving multiple bond formations | Fused heterocyclic systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
